molecular formula C20H18N6O3 B12351363 MARK4 inhibitor 1

MARK4 inhibitor 1

Cat. No.: B12351363
M. Wt: 390.4 g/mol
InChI Key: KACGMLSYPGROFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MARK4 inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of vanillin-isatin hybrids, which are designed, synthesized, and characterized for their MARK4 inhibitory potential . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

MARK4 inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups, resulting in new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., ethanol, methanol). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities

Scientific Research Applications

MARK4 inhibitor 1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

MARK4 inhibitor 1 is unique in its high selectivity and potency as a MARK4 inhibitor. It has been compared with other similar compounds, including:

This compound stands out due to its high binding affinity and strong inhibitory potential, making it a promising candidate for further research and development in various therapeutic areas.

Biological Activity

Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a pivotal role in regulating cell polarity, microtubule dynamics, and various cellular processes such as apoptosis and cell cycle progression. MARK4 has emerged as a significant therapeutic target in various diseases, including neurodegenerative disorders and cancers. This article focuses on the biological activity of MARK4 inhibitor 1, summarizing recent findings, case studies, and experimental data.

MARK4 inhibitors target the kinase's active site, preventing its phosphorylation activity on downstream substrates. This inhibition can lead to the restoration of microtubule stability and modulation of cellular signaling pathways involved in disease progression.

Key Findings from Recent Studies

  • Binding Affinity : Molecular docking studies have shown that various compounds, including Naringenin and Rosmarinic Acid (RA), exhibit strong binding affinities to MARK4. For instance, RA has an IC50 value of 6.204 µM, indicating effective inhibition of MARK4 activity .
  • Cellular Effects : In vitro studies have demonstrated that MARK4 inhibitors can induce apoptosis in cancer cells. For example, acridone derivatives have been shown to significantly inhibit cell proliferation and induce oxidative stress in MCF-7 breast cancer cells, with IC50 values ranging from 1.80 µM to 14.12 µM depending on the specific derivative used .
  • Therapeutic Potential : The inhibition of MARK4 has been linked to potential therapeutic effects against neurodegenerative diseases like Alzheimer's disease by reducing tau hyperphosphorylation and mitigating neurotoxic effects . Additionally, targeting MARK4 may provide strategies for cancer treatment by hindering tumor progression and metastasis .

Data Table: Summary of Key Inhibitors and Their Biological Activities

CompoundIC50 (µM)Target EffectStudy Reference
Naringenin10.0 ± 1.33Inhibits MARK4 in SH-SY5Y cells
Rosmarinic Acid6.204Induces apoptosis in cancer cells
Acridone Derivative 514.12 ± 1.02Induces oxidative stress in MCF-7 cells
Acridone Derivative 7b1.80 ± 0.04Induces apoptosis in MCF-7 cells
Galantamine5.87Inhibits MARK4 activity

Case Study 1: Naringenin as a MARK4 Inhibitor

A study investigating Naringenin's effects on MARK4 revealed that it inhibits kinase activity effectively without significantly affecting the viability of HEK 293 cells but showing pronounced effects on SH-SY5Y neuronal cells . The research highlighted Naringenin's potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Rosmarinic Acid in Cancer Therapy

Rosmarinic Acid was evaluated for its inhibitory effects on MARK4, demonstrating significant binding affinity and stability through molecular dynamics simulations. The compound not only inhibited MARK4 activity but also induced apoptosis in cancer cells, suggesting its potential as a therapeutic candidate for MARK4-associated cancers .

Properties

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H18N6O3/c1-12-4-3-5-15-17(12)21-20(28)18(15)23-24-19(27)16-11-26(25-22-16)10-13-6-8-14(29-2)9-7-13/h3-9,11,21,28H,10H2,1-2H3

InChI Key

KACGMLSYPGROFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CN(N=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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